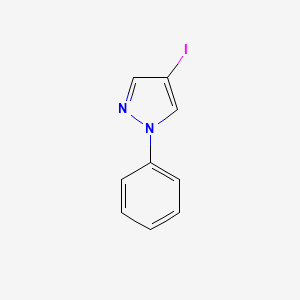

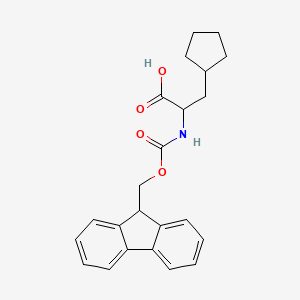

![molecular formula C7H9ClF3NO B2546775 2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride CAS No. 2253631-17-1](/img/structure/B2546775.png)

2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

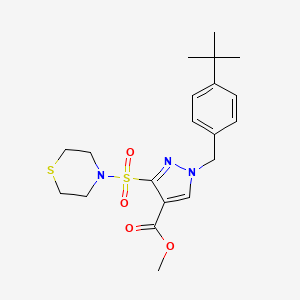

The compound "2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride" is a derivative of furan, a heterocyclic organic compound, with a trifluoromethyl group and an ethanamine moiety. This structure suggests potential biological activity and utility as a building block in organic synthesis.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters has been demonstrated, leading to novel biobased furan polyesters . Additionally, palladium-catalyzed one-pot multi-component reactions have been used to create diversely substituted 2-(furan-3-yl)acetates, which are precursors to biologically significant compounds . A method for synthesizing hetarylaminomethylidene derivatives of furan-2(3H)-ones has also been described, which involves the use of heterocyclic amines and exhibits a high yield and easy purification . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of "2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride".

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which can be functionalized at various positions. The structure of 2,2′-bifurans and 2-(thiophen-2-yl)furans has been confirmed through single-crystal X-ray analysis . The presence of a trifluoromethyl group, as in the compound of interest, is likely to influence the electronic properties and reactivity of the molecule due to the strong electron-withdrawing effect of the fluorine atoms.

Chemical Reactions Analysis

Furan derivatives can undergo a range of chemical reactions. For example, the Reformatsky reaction has been used to synthesize 2,2-difluoro-2-halo-1-furan-2-yl ethanones, which could be further transformed into various functionalized compounds . The synthesis of 2-amido substituted furans has been achieved through reactions such as the Curtius rearrangement and C-N cross-coupling . These reactions highlight the versatility of furan derivatives in chemical synthesis and their potential to undergo further transformations to yield the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The enzymatic synthesis of furan-based polyesters has shown that the number of methylene units in the dicarboxylic segments affects the physical properties of the resulting polymers . The introduction of a trifluoromethyl group is expected to significantly alter the physical properties of the furan derivative, such as its hydrophobicity and reactivity.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Propriétés

IUPAC Name |

2-[4-(trifluoromethyl)furan-2-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO.ClH/c8-7(9,10)5-3-6(1-2-11)12-4-5;/h3-4H,1-2,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOALPBPHVDKWFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C(F)(F)F)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

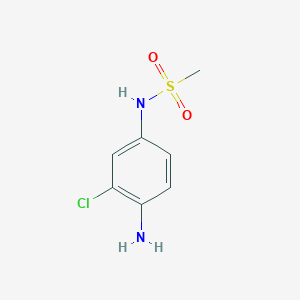

![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2546698.png)

![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B2546699.png)

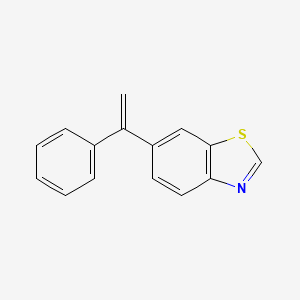

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2546705.png)

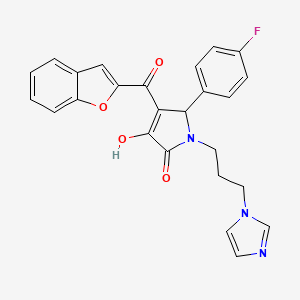

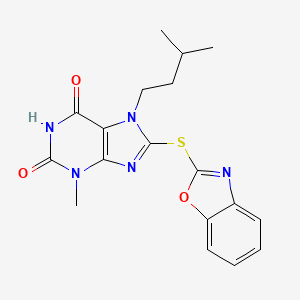

![Methyl 2-[4-[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2546711.png)

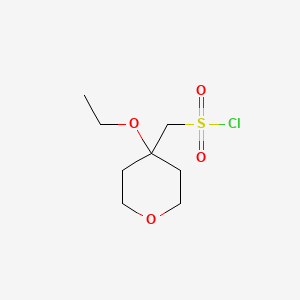

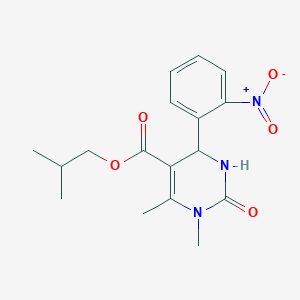

![3-Chloro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2546714.png)